Antibiotic 201A

Description

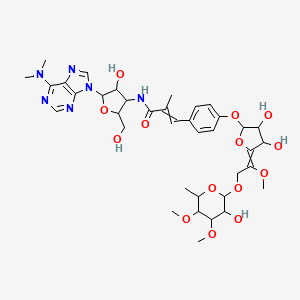

Antibiotic 201A is a novel nucleoside analogue derived from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO. It exhibits potent activity against multidrug-resistant (MDR) Staphylococcus aureus, a critical pathogen associated with hospital-acquired infections . As a secondary metabolite, 201A is encoded by a biosynthetic gene cluster (BGC) unique to marine-derived bacteria, which are increasingly recognized as reservoirs of structurally distinct antimicrobial agents . Its mechanism of action involves interference with bacterial nucleotide synthesis, a hallmark of nucleoside analogues, though precise molecular targets remain under investigation.

Properties

Molecular Formula |

C37H50N6O14 |

|---|---|

Molecular Weight |

802.8 g/mol |

IUPAC Name |

3-[4-[3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49) |

InChI Key |

HELPZWNRUYNCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

These compounds inhibit protein synthesis or DNA replication by mimicking endogenous nucleotides.

Table 1: Key Features of Antibiotic 201A vs. Selected Nucleoside Analogues

| Feature | This compound | Puromycin | Toyocamycin |

|---|---|---|---|

| Source | Marinactinospora thermotolerans (Marine) | Streptomyces spp. (Terrestrial) | Streptomyces spp. (Terrestrial) |

| Target Pathogen | MDR Staphylococcus aureus | Broad-spectrum | Fungi, Protozoa |

| Mechanism | Nucleotide synthesis inhibition | Protein synthesis inhibition | RNA synthesis inhibition |

| Resistance Evasion | Novel BGC-derived modifications | High resistance in Gram-negative bacteria | Limited clinical use due to toxicity |

| Clinical Stage | Preclinical | Research tool | Experimental |

Efficacy Against MDR Pathogens

201A demonstrates specificity against MDR S. aureus, a notable advantage over broader-spectrum antibiotics like fluoroquinolones or β-lactams, which face widespread resistance.

Pharmacokinetic and Toxicity Profiles

Data on 201A’s pharmacokinetics are absent in the provided evidence, but marine-derived compounds often exhibit enhanced bioavailability due to adaptations to extreme environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.